molecular formula C20H23ClN2O4 B192745 Dexchlorpheniramine maleate CAS No. 2438-32-6

Dexchlorpheniramine maleate

Cat. No. B192745
CAS RN: 2438-32-6
M. Wt: 390.9 g/mol
InChI Key: DBAKFASWICGISY-DASCVMRKSA-N
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Description

Dexchlorpheniramine maleate is an antihistamine used to relieve symptoms of allergy, hay fever, and the common cold . These symptoms may include rash, watery eyes, itchy eyes/nose/throat/skin, cough, runny nose, and sneezing . It works by blocking a certain natural substance (histamine) that your body makes during an allergic reaction . It also blocks another natural substance made by your body (acetylcholine), which helps lessen symptoms such as watery eyes and runny nose .


Molecular Structure Analysis

Dexchlorpheniramine maleate has a molecular formula of C20H23ClN2O4 . Its average mass is 390.861 Da and its monoisotopic mass is 390.134644 Da . It is the pharmacologically active dextrorotatory isomer of chlorpheniramine .


Physical And Chemical Properties Analysis

Dexchlorpheniramine maleate is a white, odorless crystalline powder that is freely soluble in water . Its molecular formula is C16H19ClN2·C4H4O4, and it has a molecular weight of 390.86 .

Scientific Research Applications

Histamine Antagonism and Allergy Treatment

Dexchlorpheniramine maleate is an alkylamine and first-generation histamine antagonist. It is used to treat allergies by competitively blocking H1 receptors, which prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, and gastrointestinal smooth muscle spasms (Definitions, 2020).

Formulation Research for Drug Delivery Systems

A study focused on formulating a floating tablet formulation of dexchlorpheniramine maleate for extended drug release and improved bioavailability. This formulation, utilizing hydroxypropyl methyl cellulose and Carbopol, released the drug over 12 hours, potentially enhancing patient compliance (Alabazi & Elzein, 2012).

Analytical Method Development for Clinical Studies

A liquid chromatography-mass spectrometry method was developed for determining dexchlorpheniramine maleate in human plasma, facilitating accurate measurement in clinical studies. The method is sensitive, requiring only a single liquid-liquid extraction (Joghee Raju et al., 2007).

Cytotoxicity, Genotoxicity, and Mutagenicity Assessment

A study evaluated the cytotoxic, genotoxic, and mutagenic potential of dexchlorpheniramine reference standard and its pharmaceutical formula in human peripheral blood mononuclear cells. Results indicated no significant impact on cell viability or chromosomal alterations, suggesting safety at cellular level (Chaves et al., 2022).

Capillary Electrophoresis for Enantiomeric Purity Testing

Research developed a capillary electrophoresis method to test the enantiomeric purity of dexchlorpheniramine maleate. This method could detect impurities in the drug, ensuring higher quality and safety (Van Eeckhaut et al., 2002).

Topical Formulations for Percutaneous Absorption

Studies on chlorpheniramine maleate gels, using carbomer derivatives, investigated percutaneous absorption for symptomatic relief in hypersensitivity reactions and skin disorders. Such formulations could bypass oral administration's disadvantages, like first-pass effect (Tas et al., 2004).

Safety And Hazards

Dexchlorpheniramine maleate may cause drowsiness, dizziness, constipation, stomach upset, blurred vision, or dry mouth/nose/throat . It’s not recommended for use in children younger than 6 years unless specifically directed by a doctor . Overdose may cause hallucinations, convulsions, or death . It’s also not recommended for use in nursing mothers .

properties

IUPAC Name

(Z)-but-2-enedioic acid;(3S)-3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClN2.C4H4O4/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-9,11,15H,10,12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBAKFASWICGISY-DASCVMRKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC[C@@H](C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017216
Record name (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Competes with histamine for H1-receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract. Dexchlorpheniramine is the predominant active isomer of chlorpheniramine and is approximately twice as active as the racemic compound.
Record name Dexchlorpheniramine maleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Dexchlorpheniramine maleate

CAS RN

2438-32-6
Record name Dexchlorpheniramine maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2438-32-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dexchlorpheniramine maleate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002438326
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dexchlorpheniramine maleate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09555
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (gamma-(4-Chlorophenyl)-pyridine-2-propyl)(dimethyl)ammonium hydrogen (Z)-maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001017216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DEXCHLORPHENIRAMINE MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B10YD955QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
450
Citations
A Van Eeckhaut, MR Detaevernier… - Journal of Chromatography …, 2002 - Elsevier
… maleate in samples of (S)-dexchlorpheniramine maleate. Using 1.5 mM carboxymethyl-β-cyclodextrin in … In samples of dexchlorpheniramine maleate from two different manufacturers, …
Number of citations: 34 www.sciencedirect.com
EP Munch, M Søborg, TT Nørreslet, N Mygind - Allergy, 1983 - Wiley Online Library
It was the aim of the study to compare the efficacy and side effects of oral antihistamine and nasal glucocorticoid therapy in seasonal allergic rhinitis. In a double‐blind, double‐dummy, …
Number of citations: 38 onlinelibrary.wiley.com
AJ Raju, G Ram, R Sekar, MK Siddaiah, NM Joghee… - 2007 - sid.ir
… and validated for dexchlorpheniramine maleate (INN name: … ng.ml-1 of dexchlorpheniramine maleate concentration. The … the enantiomeric purity of dexchlorpheniramine maleate (S- …
Number of citations: 8 www.sid.ir
NS Viana Jr, LM Moreira-Campos, CD Vianna-Soares - Il Farmaco, 2005 - Elsevier
… This work reports the successful development of a derivative ultraviolet spectrophotometry for dexchlorpheniramine maleate (DPM) determination in solid dosage forms, in spite of the …
Number of citations: 13 www.sciencedirect.com
A Gutkowski, JD Carpio, B Gelinas… - Journal of …, 1985 - journals.sagepub.com
Dexchlorpheniramine maleate 6 mg bid was compared with Terfenadine 60 mg bid for efficacy in controlling Ragweed Hay Fever symptoms, as well as tolerance and occurrence of …
Number of citations: 7 journals.sagepub.com
DC Le, TD Ngo, TH Hoa Le - Journal of Analytical …, 2019 - downloads.hindawi.com
The simultaneous determination of betamethasone, dexchlorpheniramine maleate, and sodium benzoate in pharmaceutical syrup was done by using a simple validated HPLC method. …
Number of citations: 2 downloads.hindawi.com
W Xu, S Xia, J Pu, Q Wang, P Li, L Lu… - Frontiers in …, 2018 - frontiersin.org
Influenza A viruses (IAV) comprise some of the most common infectious pathogens in humans, and they cause significant mortality and morbidity in immunocompromised people as well …
Number of citations: 43 www.frontiersin.org
CG Eckhart, T McCorkle - Analytical Profiles of Drug Substances, 1978 - Elsevier
Publisher Summary This chapter discusses chlorpheniramine maleate. Chlorpheniramine maleate is a racemic mixture of optical isomers. It is an odorless, white crystalline solid. …
Number of citations: 11 www.sciencedirect.com
H Virtanen - The Journal of Laryngology & Otology, 1983 - cambridge.org
… (Deporino1*, dexchlorpheniramine maleate 6 mg. and pseudoephedrine sulfate 120 mg.) and the other a matching placebo. The 10 tablets needed for five days treatment were in a …
Number of citations: 15 www.cambridge.org
TH Fereja, A Hymete, AA Bekhit - AASCIT J Chem, 2015 - researchgate.net
… dexchlorpheniramine maleate, respectively. LOQ was found to be 7.54 ng for betamethasone and 59.70 ng for dexchlorpheniramine maleate. … Dexchlorpheniramine maleate degraded …
Number of citations: 2 www.researchgate.net

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